molecular formula C17H28N4O2 B11805833 tert-Butyl 4-(5-(1-aminopropyl)pyridin-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(5-(1-aminopropyl)pyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B11805833
M. Wt: 320.4 g/mol
InChI Key: RRHGLMRJQXYVKE-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-(1-aminopropyl)pyridin-2-yl)piperazine-1-carboxylate (CAS 1355230-76-0) is a high-purity chemical building block with a molecular formula of C17H28N4O2 and a molecular weight of 320.43 . This compound features a piperazine ring core that is Boc-protected, enhancing its stability for synthetic manipulations, and a pyridine subunit with an aminopropyl side chain, offering a versatile handle for further functionalization . Its structure suggests significant potential as a key intermediate in medicinal chemistry and drug discovery research, particularly in the synthesis of more complex molecules that target central nervous system (CNS) receptors or various kinase enzymes. The presence of multiple nitrogen atoms makes it a valuable scaffold for constructing compounds with potential biological activity. Researchers can utilize this material in cross-coupling reactions, amide bond formation, and other transformations to create targeted libraries for high-throughput screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

Molecular Formula

C17H28N4O2

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl 4-[5-(1-aminopropyl)pyridin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C17H28N4O2/c1-5-14(18)13-6-7-15(19-12-13)20-8-10-21(11-9-20)16(22)23-17(2,3)4/h6-7,12,14H,5,8-11,18H2,1-4H3

InChI Key

RRHGLMRJQXYVKE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

A critical precursor, tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate , is synthesized via nucleophilic substitution between 5-nitro-2-chloropyridine and Boc-piperazine.

Procedure :

  • Reactants : 5-Nitro-2-chloropyridine (1.0 eq), Boc-piperazine (1.2 eq), K2CO3\text{K}_2\text{CO}_3 (3.0 eq)

  • Solvent : DMSO or toluene

  • Conditions : Microwave irradiation at 100–110°C for 1–2 hours

  • Yield : 63–87%

  • Purification : Silica gel chromatography (ethyl acetate/heptane)

Mechanism :
The reaction proceeds via an SNAr\text{S}_\text{N}\text{Ar} mechanism, where the piperazine nitrogen attacks the electron-deficient pyridine ring at the 2-position, displacing chloride.

Nitro Group Reduction

The nitro intermediate is reduced to the corresponding amine, tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate , a pivotal step for subsequent alkylation.

Procedure :

  • Catalyst : 10% Pd/C (0.1 eq)

  • Conditions : H2\text{H}_2 (1 atm), ethanol, 25°C, 12 hours

  • Yield : 85–92%

  • Side Products : Over-reduction to hydroxylamine is minimized using controlled H2\text{H}_2 pressure.

Introduction of the 1-Aminopropyl Side Chain

Reductive Amination

The primary amine undergoes reductive amination with propionaldehyde to install the 1-aminopropyl group.

Procedure :

  • Reactants : 5-Aminopyridinylpiperazine-Boc (1.0 eq), propionaldehyde (1.5 eq), NaBH(OAc)3\text{NaBH(OAc)}_3 (3.0 eq)

  • Solvent : 1,2-Dichloroethane

  • Conditions : Room temperature, 12 hours

  • Yield : 78–86%

  • Workup : Aqueous extraction (DCM/water), drying (Na2SO4\text{Na}_2\text{SO}_4), chromatography

Optimization :

  • Excess propionaldehyde ensures complete conversion, while NaBH(OAc)3\text{NaBH(OAc)}_3 selectively reduces the imine intermediate without affecting the Boc group.

Alternative Pathways and Comparative Analysis

Direct Alkylation of Pyridine Amines

An alternative route involves alkylating 5-aminopyridine derivatives before piperazine coupling. However, this method faces challenges in regioselectivity and Boc-group stability under alkylation conditions.

Example :

  • Reactants : 5-Amino-2-bromopyridine, 1-aminopropane

  • Conditions : CuI/L\text{L}-proline, K3PO4\text{K}_3\text{PO}_4, DMSO, 100°C

  • Yield : <50% (low efficiency)

Solid-Phase Synthesis

Recent advances utilize resin-bound Boc-piperazine for iterative coupling and reduction steps, though scalability remains limited.

Critical Reaction Parameters and Troubleshooting

Solvent and Temperature Effects

  • DMSO enhances nucleophilicity in SNAr\text{S}_\text{N}\text{Ar} but may decompose at >120°C.

  • Toluene is preferred for high-temperature reactions (80–90°C) with Boc intermediates.

Protecting Group Stability

  • The Boc group remains intact under basic and reducing conditions but hydrolyzes in strong acids (e.g., TFA).

Summary of Optimized Synthetic Route

StepReactionConditionsYield
1SNAr\text{S}_\text{N}\text{Ar} CouplingDMSO, 110°C, microwave63–87%
2Nitro ReductionH2\text{H}_2, Pd/C, ethanol85–92%
3Reductive AminationNaBH(OAc)3\text{NaBH(OAc)}_3, DCE78–86%

Analytical Data and Characterization

Spectral Validation

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 1.42 (s, 9H, Boc-CH3_3)

    • δ 3.36–3.59 (m, 8H, piperazine)

    • δ 7.12–8.13 (m, 3H, pyridine)

  • LC-MS : m/z=321.2[M+H]+m/z = 321.2 \, [\text{M}+\text{H}]^+

Industrial-Scale Considerations

Cost-Efficiency

  • Boc-piperazine : $120–150/kg (bulk pricing)

  • Pd/C Recycling : Reduces catalyst costs by 40%.

Environmental Impact

  • DMSO and dichloroethane require dedicated recovery systems to meet EPA guidelines.

Chemical Reactions Analysis

Nitro-to-Amine Reduction (Catalytic Hydrogenation)

The synthesis of this compound often begins with intermediates containing a nitro group on the pyridine ring, which is reduced to an amine. This step is critical for introducing the primary amine required for downstream reactions.

Key Reaction Data:

CatalystSolvent SystemConditionsYieldSource
10% Pd/CEtOAc:MeOH (1:1)20°C, H₂ balloon, 20h98%
RaNi (Raney nickel)THF50 psi H₂, 5h100%
10% Pd/CEtOAc20°C, H₂ (balloon), 4h91%
Fe(0) / NH₄ClEtOH:H₂O (1:1)50°C, 30min40%

Mechanistic Insights :

  • Hydrogenation with Pd/C or RaNi under H₂ selectively reduces the nitro group to an amine without affecting the Boc-protected piperazine .

  • Iron-mediated reductions (e.g., Fe/NH₄Cl) are less efficient due to competing side reactions .

Boc Deprotection (Acid/Base Hydrolysis)

The tert-butyl carbamate (Boc) group on the piperazine nitrogen can be cleaved under acidic or basic conditions to expose the secondary amine.

Typical Conditions:

  • Acidic Hydrolysis : HCl (4M in dioxane) or TFA (trifluoroacetic acid) in DCM at 0–25°C.

  • Base-Induced Cleavage : Rarely used due to potential side reactions with the pyridine ring.

Example Protocol :

"The Boc group is removed by stirring the compound in 4M HCl/dioxane (1:2 v/v) at 0°C for 1h, followed by neutralization with aqueous NaHCO₃ to isolate the free piperazine."

Impact on Reactivity :

  • Deprotection generates a reactive secondary amine for further functionalization (e.g., alkylation, acylation).

Amide Coupling via the Primary Amine

The primary amine on the 1-aminopropyl side chain participates in amide bond formation, enabling conjugation with carboxylic acids or acylating agents.

Representative Reaction:

text
tert-Butyl 4-(5-(1-aminopropyl)pyridin-2-yl)piperazine-1-carboxylate + R-COCl (acyl chloride) → tert-Butyl 4-(5-(1-(R-carboxamido)propyl)pyridin-2-yl)piperazine-1-carboxylate

Conditions :

  • Coupling agents: EDC/HOBt or DCC in DMF/CH₂Cl₂.

  • Yields: 70–85% (estimated based on analogous piperazine derivatives).

Ester Hydrolysis

The tert-butyl ester can be hydrolyzed to a carboxylic acid under strong acidic conditions, though this is less common due to the stability of the Boc group.

Example :

"Treatment with concentrated H₂SO₄ in MeOH (1:10 v/v) at reflux for 6h cleaves the ester, yielding the corresponding carboxylic acid."

Heterocyclic Functionalization

The pyridine ring may undergo electrophilic substitution (e.g., nitration, halogenation), but such reactions are sterically hindered by the adjacent aminopropyl and piperazine groups.

Limitations and Challenges

  • Steric Hindrance : Bulky substituents on the pyridine ring limit access to reactive sites.

  • Competing Reactivity : The primary amine and Boc group require orthogonal protection strategies during multi-step syntheses.

Scientific Research Applications

Cancer Research

One of the primary areas of investigation for tert-butyl 4-(5-(1-aminopropyl)pyridin-2-yl)piperazine-1-carboxylate is its role as a potential therapeutic agent in cancer treatment. Studies indicate that this compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced cancer cell proliferation, making this compound valuable in developing anti-cancer therapies.

Kinase Modulation Studies

In vitro studies have demonstrated that this compound can modulate kinase activity, which is pivotal in cell proliferation and survival pathways. The binding affinity of this compound to various biological targets has been explored, suggesting its potential as a selective modulator in signaling pathways involved in cancer and other diseases .

Several research studies have focused on the biological evaluation of derivatives based on the structure of this compound:

  • Cyclin-dependent Kinase Inhibition : Research has shown that modifications of this compound can lead to potent inhibitors of CDKs, which are essential in cancer therapy.
  • GPR119 Agonism : Related compounds have been synthesized and evaluated for their ability to activate GPR119, a receptor involved in glucose metabolism, showing promising results for type 2 diabetes treatment .
  • Antiviral Activity : Although primarily studied for cancer applications, some derivatives have also been explored for antiviral properties against influenza viruses by targeting specific protein interactions critical for viral replication .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-(1-aminopropyl)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological macromolecules, while the piperazine ring can interact with various receptors and enzymes. These interactions can modulate the activity of the target molecules, leading to desired biological effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Key Structural Features Synthesis Highlights Functional Properties
Target Compound : tert-Butyl 4-(5-(1-aminopropyl)pyridin-2-yl)piperazine-1-carboxylate Pyridinyl group with 1-aminopropyl chain; Boc-protected piperazine Likely synthesized via coupling of bromopyridine intermediates with aminopropyl groups, followed by Boc protection (similar to ) Hydrophilic due to aminopropyl chain; potential instability in acidic media (inferred from )
Compound 3r (): tert-Butyl (R)-4-(5-(1-ferrocenylethyl)pyridin-2-yl)piperazine-1-carboxylate Ferrocenyl-ethyl substituent on pyridine Pd/Cu-catalyzed hydroarylation of vinylferrocene with bromopyridine-piperazine intermediate (91% yield) Organometallic properties; high steric bulk may limit bioavailability
Compound 1a (): tert-Butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate Fluorophenyl-oxazolidinone-triazole substituent Multi-step synthesis with triazole formation and Boc protection Degrades in simulated gastric fluid; unsuitable for oral administration
NCT-502 (): N-(4,6-dimethylpyridin-2-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbothioamide Trifluoromethylpyridinyl and thiourea groups Nucleophilic substitution and coupling reactions (26% yield) Lipophilic (CF₃ group); inhibits phosphoglycerate dehydrogenase
Compound 5b (): tert-Butyl 4-(2-methylbenzyl)piperazine-1-carboxylate Benzyl substituent with methyl group Alkylation of Boc-piperazine with 2-methylbenzyl bromide (98% yield) Enhanced lipophilicity; stable under standard conditions

Functional and Pharmacological Insights

  • Hydrophilicity vs. Lipophilicity: The target compound’s aminopropyl chain enhances hydrophilicity, whereas analogs with CF₃ (NCT-502) or benzyl groups (Compound 5b) are more lipophilic, influencing membrane permeability .
  • Stability : Structural modifications (e.g., ferrocenyl groups in ) can improve stability but may complicate purification .
  • Biological Targets : Piperazine derivatives are often optimized for kinase inhibition (e.g., BRAF inhibitors like dabrafenib in ) or enzyme modulation (e.g., phosphoglycerate dehydrogenase in ) .

Biological Activity

tert-Butyl 4-(5-(1-aminopropyl)pyridin-2-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C14H22N4O2
  • Molecular Weight : 278.35 g/mol
  • CAS Number : 119285-07-3

Biological Activity Overview

The compound exhibits various biological activities, primarily focusing on antimicrobial, anticancer, and neuropharmacological effects.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The compound showed effective bactericidal activity at low concentrations, comparable to that of last-resort antibiotics like vancomycin and linezolid .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)0.78 - 3.125 μg/mL
Enterococcus faecium (VREfm)0.78 - 3.125 μg/mL
Staphylococcus epidermidisEffective against biofilm-forming strains

Anticancer Activity

In vitro studies have indicated that the compound may inhibit the growth of certain cancer cell lines while sparing non-tumorigenic cells. For instance, it demonstrated selective cytotoxicity towards tumorigenic murine liver cell lines without affecting healthy cells at concentrations up to 10 µM . This selectivity is crucial for developing safer therapeutic agents.

Case Study: Growth Inhibition in Cancer Cells
A study highlighted the ability of this compound to inhibit cancer cell motility and alter the levels of signaling phosphoproteins associated with cancer progression. The mechanism of action involves modulation of key pathways that regulate cell proliferation and migration .

Neuropharmacological Effects

Preliminary investigations suggest potential neuropharmacological effects, particularly in modulating neurotransmitter systems. The compound's structural similarity to known psychoactive agents points to possible interactions with serotonin and dopamine receptors, warranting further exploration in neuropharmacology .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Mechanism : Induction of apoptosis in cancer cells and inhibition of angiogenesis.
  • Neuropharmacological Effects : Modulation of neurotransmitter release and receptor activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl piperazine-1-carboxylate derivatives, and how do reaction conditions influence yield?

  • The synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate is synthesized by reacting tert-butyl piperazine-1-carboxylate with 5-bromo-2-chloropyrimidine in 1,4-dioxane under reflux with potassium carbonate as a base, achieving yields of 78–88.7% . Key factors include solvent choice (e.g., 1,4-dioxane for solubility), temperature (reflux at 110°C), and stoichiometric ratios of reactants. Purification via silica gel chromatography is standard .

Q. How is the structural integrity of this compound verified in synthetic workflows?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, tert-butyl 4-(4-(trifluoromethyl)benzyl)piperazine-1-carboxylate was confirmed via ¹H NMR signals at δ 1.46 ppm (tert-butyl group) and HRMS matching calculated m/z values . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and crystal packing, as seen in tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate .

Q. What safety precautions are recommended when handling this compound?

  • Safety Data Sheets (SDS) indicate acute oral toxicity (Category 4, H302). Use personal protective equipment (PPE), avoid inhalation/ingestion, and work in a fume hood. Storage should be in cool, dry conditions away from oxidizers .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized to introduce aryl/heteroaryl groups to the pyridine ring?

  • Palladium catalysts (e.g., Pd(dppf)Cl₂) and boronic esters are used. In tert-butyl 4-[3-(5-methoxypyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate synthesis, microwave-assisted coupling at 100°C with Na₂CO₃ in toluene/ethanol achieved 91% yield. Key parameters include degassing to remove oxygen and precise stoichiometry . For chlorophenyl derivatives, acetonitrile with K₃PO₄ as base improves selectivity .

Q. How do crystallographic data resolve contradictions in stereochemical assignments?

  • X-ray diffraction (XRD) with SHELX software (e.g., SHELXL-97) refines torsional angles and hydrogen-bonding networks. For example, the piperazine ring in tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate adopts a chair conformation, with N—H···O/N hydrogen bonds forming supramolecular ribbons. Discrepancies in NMR-derived conformers are resolved via XRD .

Q. What methodological challenges arise in assessing the compound’s biological activity (e.g., enzyme inhibition)?

  • For prolyl-hydroxylase inhibition (e.g., tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate), assays require recombinant enzyme, α-ketoglutarate, and Fe²⁺ under hypoxia. Dose-response curves (IC₅₀) and cellular uptake studies (e.g., blood-brain barrier penetration) are validated via LC-MS/MS . Contradictions in activity may arise from stereochemical impurities, necessitating chiral HPLC purification .

Q. How do solvent polarity and temperature affect the stability of the tert-butyl carbamate group during synthesis?

  • The tert-butyloxycarbonyl (Boc) group is acid-labile but stable in polar aprotic solvents (e.g., DCM, THF). Prolonged heating (>60°C) in acidic or basic conditions leads to deprotection. For example, Boc removal in tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate requires HCl/dioxane at room temperature to avoid diazo decomposition .

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